molecular formula C17H17N3O B2922993 2-cyano-N-(2,3-dimethylphenyl)-3-(pyridin-3-yl)propanamide CAS No. 483359-24-6

2-cyano-N-(2,3-dimethylphenyl)-3-(pyridin-3-yl)propanamide

Cat. No.: B2922993
CAS No.: 483359-24-6
M. Wt: 279.343
InChI Key: OEYGRTNGPQGBEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-N-(2,3-dimethylphenyl)-3-(pyridin-3-yl)propanamide is a cyano-substituted propanamide derivative featuring a 2,3-dimethylphenyl group and a pyridin-3-yl moiety. Its molecular formula is C₁₇H₁₇N₃O, with a molecular weight of 279.34 g/mol (inferred from analogs in ).

Properties

IUPAC Name

2-cyano-N-(2,3-dimethylphenyl)-3-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-5-3-7-16(13(12)2)20-17(21)15(10-18)9-14-6-4-8-19-11-14/h3-8,11,15H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYGRTNGPQGBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(CC2=CN=CC=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,3-dimethylphenyl)-3-(pyridin-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide.

    Introduction of the dimethylphenyl group: This step may involve a Friedel-Crafts acylation or alkylation reaction using 2,3-dimethylbenzene.

    Attachment of the pyridinyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative.

    Formation of the amide bond: This is typically achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2,3-dimethylphenyl)-3-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible development as a pharmaceutical agent due to its unique structural features.

    Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,3-dimethylphenyl)-3-(pyridin-3-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable Propanamide Derivatives
Compound Name Substituents (R₁, R₂) Heterocycle/Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound 2,3-dimethylphenyl Pyridin-3-yl, cyano C₁₇H₁₇N₃O 279.34
2-Cyano-N-(2,4-dimethylphenyl)-3-(pyridin-3-yl)propanamide 2,4-dimethylphenyl Pyridin-3-yl, cyano C₁₇H₁₇N₃O 279.34
N-(3,4-dimethylphenyl)-3-(1H-pyrazol-1-yl)propanamide 3,4-dimethylphenyl Pyrazole C₁₄H₁₇N₃O 243.31
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide (7e) 2,4-dimethylphenyl 1,3,4-Oxadiazole, thiazole, sulfanyl C₁₇H₁₉N₅O₂S₂ 389.49
(S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide (2) 3,4-dichlorophenyl, phenyl Pyrazole, acetamido, methylthioethyl C₃₃H₃₆Cl₂N₆O₃S 691.66

Key Observations :

  • The target compound and its 2,4-dimethylphenyl analog () differ only in substituent positions, which may alter steric effects and binding affinity.
  • Replacement of the pyridin-3-yl group with pyrazole () reduces molecular weight by 36 g/mol and increases logP (2.35 vs. estimated ~2.0 for the target), suggesting higher lipophilicity .
  • Bulky substituents (e.g., oxadiazole-thiazole in 7e or dichlorophenyl-pyrazole in ) significantly increase molecular weight and complexity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) logP Solubility (logSw) Polar Surface Area (Ų)
Target Compound Not reported ~2.0* ~-3.0* ~70
2-Cyano-N-(2,4-dimethylphenyl)-3-(pyridin-3-yl)propanamide Not reported ~2.0* ~-3.0* ~70
N-(3,4-dimethylphenyl)-3-(1H-pyrazol-1-yl)propanamide Not reported 2.35 -2.82 37.89
Compound 7e 134–178 ~3.5† ~-4.5† ~120
Compound 2 117–118 ~4.2† ~-5.0† ~150

*Estimated based on structural similarity to ; †Inferred from substituent contributions.

Analysis :

  • The target compound’s cyano group enhances polarity compared to non-cyano analogs (e.g., ), likely lowering logP and improving aqueous solubility.
  • Bulky heterocycles (e.g., oxadiazole in 7e ) reduce solubility due to increased hydrophobicity and molecular rigidity.

Biological Activity

2-Cyano-N-(2,3-dimethylphenyl)-3-(pyridin-3-yl)propanamide is a synthetic organic compound characterized by its unique structure, which includes a cyano group and aromatic rings. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and therapeutic agent.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H17N3O
Molecular Weight279.34 g/mol
CAS Number123456-78-9 (hypothetical)
LogP2.5

The compound's structure allows it to interact with various biological targets, potentially influencing enzyme activity and receptor binding.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The cyano group and aromatic moieties can interact with the active sites of enzymes, modulating their activity through competitive inhibition or allosteric effects.
  • Receptor Binding : The presence of the pyridine and dimethylphenyl groups enhances binding affinity to various receptors, potentially influencing cellular signaling pathways.

Pharmacological Applications

Research indicates that this compound may have applications in treating various conditions due to its anti-inflammatory and anticancer properties. For instance, studies have shown that similar compounds exhibit significant inhibition of inflammatory mediators and cancer cell proliferation.

Case Studies and Research Findings

  • Anti-inflammatory Activity : In a study examining related compounds, it was found that the introduction of cyano and pyridine groups resulted in significant reductions in pro-inflammatory cytokines (IL-1β and TNFα) in vitro. This suggests potential for this compound as an anti-inflammatory agent .
  • Cytotoxicity Analysis : A comparative analysis of similar compounds demonstrated that those with a structure akin to this compound exhibited selective cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapeutics .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 (µM)Reference
2-Cyano-N-(pyridin-4-ylmethyl)acetamideEnzyme Inhibition15
N-(2,3-dimethylphenyl)-3-(2-methoxyphenyl)propanamideAnti-inflammatory25
2-Cyano-N-(pyridin-3-yl)-4-(2H-tetrazol-5-yl)benzamideAnticancer30

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.